(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone
Overview
Description
(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been known to targetSerine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its activity and influencing cellular processes such as cell cycle progression and dna repair .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell cycle regulation and dna repair .
Result of Action
If it indeed targets serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-phenylaminothiazol-5-yl)phenylmethanone typically involves the reaction of 2-aminothiazole with aniline derivatives under specific conditions. One common method includes the use of a condensation reaction where the thiazole ring is formed through cyclization . The reaction conditions often require a catalyst and a controlled temperature to ensure the proper formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone
- (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone
Uniqueness
(4-amino-2-phenylaminothiazol-5-yl)phenylmethanone stands out due to its unique combination of a thiazole ring and phenyl groups, which contribute to its diverse biological activities. Compared to similar compounds, it may exhibit enhanced antibacterial and anticancer properties due to its specific structural features .
Properties
IUPAC Name |
(4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-15-14(13(20)11-7-3-1-4-8-11)21-16(19-15)18-12-9-5-2-6-10-12/h1-10H,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXSIIEHFGLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328530 | |
Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671626 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13807-10-8 | |
Record name | (4-amino-2-anilino-1,3-thiazol-5-yl)-phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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